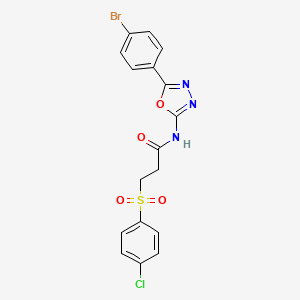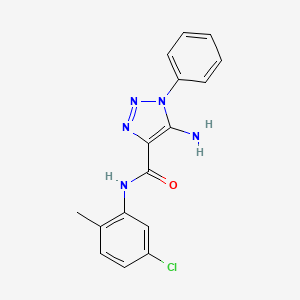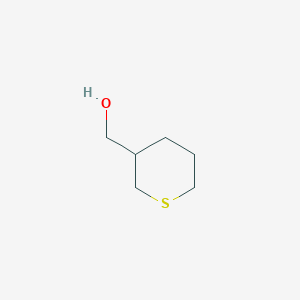
Thian-3-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thian-3-ylmethanol is a chemical compound with the molecular formula C6H12OS and a molecular weight of 132.23 . It is synthesized from the reaction of thianthrene and methanol.
Molecular Structure Analysis
Thian-3-ylmethanol has a molecular weight of 132.23 . More detailed information about its molecular structure is not available in the retrieved sources.
Physical And Chemical Properties Analysis
Thian-3-ylmethanol is a liquid at room temperature . The storage temperature is -10 degrees Celsius .
Aplicaciones Científicas De Investigación
Metabolomics Research
Metabolomics investigates the small molecules (metabolites) present in biological systems. Thian-3-ylmethanol could serve as a valuable tool for metabolomics studies. Researchers can use it to develop analytical methods for detecting and quantifying metabolites in biological samples. Its unique structure may allow selective interactions with specific metabolites, aiding in their identification and characterization .
Chiral Separation Techniques
Chirality—the property of molecules having mirror-image isomers—plays a crucial role in drug development, environmental science, and materials science. Thian-3-ylmethanol’s chiral nature makes it interesting for chiral separation studies. Scientists can explore its enantiomeric resolution using techniques like high-performance liquid chromatography (HPLC) or capillary electrophoresis. Successful separation could lead to the isolation of pure enantiomers for further investigations .
Organic Synthesis and Medicinal Chemistry
As an organic building block, thian-3-ylmethanol can participate in diverse synthetic pathways. Researchers can incorporate it into drug molecules, agrochemicals, or functional materials. Its sulfur-containing group may impart specific properties, such as bioactivity or metal coordination. Medicinal chemists might explore its potential as a scaffold for novel drug candidates .
Photophysical Studies
Thian-3-ylmethanol’s electronic structure could make it an interesting subject for photophysical investigations. Researchers can study its absorption and emission spectra, fluorescence behavior, and excited-state properties. These insights contribute to our understanding of light-matter interactions and may have applications in optoelectronics or sensors .
Supramolecular Chemistry
Supramolecular chemistry focuses on non-covalent interactions between molecules. Thian-3-ylmethanol’s hydrogen bonding capabilities and aromatic character could be harnessed in designing host-guest systems, molecular recognition, or self-assembled structures. Researchers might explore its inclusion in supramolecular complexes or coordination networks .
Materials Science and Surface Modification
Functionalizing surfaces with organic molecules is essential for tailoring material properties. Thian-3-ylmethanol could serve as a precursor for surface modification. By grafting it onto substrates, researchers can alter surface wettability, adhesion, or reactivity. Potential applications include biosensors, catalysis, or corrosion protection .
Safety and Hazards
Thian-3-ylmethanol has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Propiedades
IUPAC Name |
thian-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c7-4-6-2-1-3-8-5-6/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWJQNSOLHKOGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CSC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thian-3-ylmethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

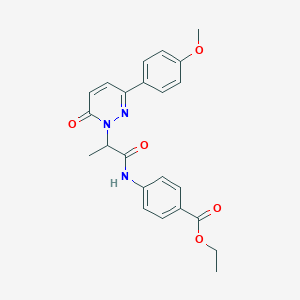
![3-[(4-Benzylpiperidin-1-yl)sulfonyl]-4-chlorobenzoic acid](/img/structure/B2452723.png)

![N-Ethyl-N-[3-(methylamino)-3-oxopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2452727.png)
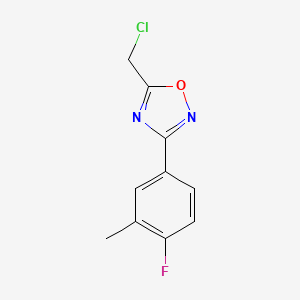
![2-[4-(4-methylphenyl)piperazin-1-yl]acetic Acid](/img/structure/B2452730.png)
![[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]methanol hydrochloride](/img/structure/B2452732.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide](/img/structure/B2452734.png)
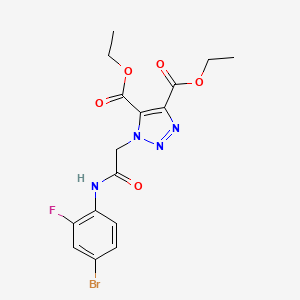
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2452738.png)


